Cas no 461432-22-4 ((5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone)
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- (5-bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone
- Methanone, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)-
- 5-bromo-2-chloro-4'-ethoxybenzophenone
- PubChem19264
- Dapagliflozin Intermediate I
- (5-bromo-2-chloro-phenyl)-(4-ethoxyphenyl)methanone
- MET048
- OEURLNJEQCLGPS-UHFFFAOYSA-N
- BCP09251
- AMX10147
- RW4002
- BC
- DTXSID30434334
- CS-B0022
- (5-bromo-2-chloro phenyl)(4-ethoxyphenyl)methanone
- C15H12BrClO2
- DS-13458
- SY025643
- 461432-22-4
- FT-0654424
- A7212
- 5-Bromo-2-chloro-4 inverted exclamation mark -ethoxybenzophenone
- MFCD11044417
- AC-27004
- SCHEMBL17019
- AM20090706
- AKOS009476100
- Methanone, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)- (9CI, ACI); (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (ACI); (2-Chloro-5-bromophenyl)(4-ethoxyphenyl)methanone
- DTXCID80385160
- DB-011718
- (2-Chloro-5-bromophenyl)(4-ethoxyphenyl)methanone
- K8AZN8C32D
-
- MDL: MFCD11044417
- Inchi: 1S/C15H12BrClO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(16)5-8-14(13)17/h3-9H,2H2,1H3
- InChI Key: OEURLNJEQCLGPS-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1)C(C1C=CC(=CC=1)OCC)=O)Cl
Computed Properties
- Exact Mass: 337.97100
- Monoisotopic Mass: 337.97092g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- XLogP3: 4.9
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.437
- Melting Point: No data available
- Boiling Point: 439.162°C at 760 mmHg
- Flash Point: 219.4±27.3 °C
- Refractive Index: 1.592
- PSA: 26.30000
- LogP: 4.73220
- Vapor Pressure: No data available
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H319 (100%) H400 (92.68%) H410 (92.68%)
- Storage Condition:Sealed in dry,Room Temperature
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 225413-1g |
5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone |
461432-22-4 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 225413-10g |
5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone |
461432-22-4 | 95% | 10g |
£46.00 | 2022-02-28 | |
| Fluorochem | 225413-25g |
5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone |
461432-22-4 | 95% | 25g |
£94.00 | 2022-02-28 | |
| Alichem | A019121730-25g |
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone |
461432-22-4 | 97% | 25g |
$178.20 | 2023-09-01 | |
| Alichem | A019121730-100g |
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone |
461432-22-4 | 97% | 100g |
$441.00 | 2023-09-01 | |
| Chemenu | CM327342-1000g |
(5-bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone |
461432-22-4 | 95+% | 1000g |
$432 | 2021-06-10 | |
| ChemScence | CS-B0022-10g |
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone |
461432-22-4 | 99.57% | 10g |
$22.0 | 2022-04-27 | |
| ChemScence | CS-B0022-25g |
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone |
461432-22-4 | 99.57% | 25g |
$46.0 | 2022-04-27 | |
| ChemScence | CS-B0022-100g |
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone |
461432-22-4 | 99.57% | 100g |
$182.0 | 2022-04-27 | |
| TRC | B680542-250mg |
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone |
461432-22-4 | 250mg |
$ 63.00 | 2023-09-08 |
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone Suppliers
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Exploring the Synthesis and Applications of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (CAS No. 461432-22-4)
The compound (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, identified by CAS Registry Number 461432-22-4, represents a structurally complex aromatic ketone with significant potential in chemical biology and pharmaceutical research. This molecule combines substituents such as 5-bromo, 2-chlorophenyl, and 4-ethoxyphenyl groups arranged in a methanone framework, creating unique physicochemical properties that make it a subject of interest for both synthetic chemists and medicinal researchers.
Recent advancements in synthetic methodologies have enabled precise control over the formation of this compound. A 2023 study published in the Journal of Organic Chemistry demonstrated an optimized one-pot synthesis involving the nucleophilic aromatic substitution of 5-bromosalicylaldehyde with 4-ethoxyacetophenone. This approach not only improves yield efficiency but also reduces reaction time by employing microwave-assisted techniques, highlighting its practicality for large-scale production in drug discovery pipelines.
In pharmacological studies, this compound has shown promising activity in preclinical models. Researchers at the Institute for Molecular Medicine recently reported its selective inhibition of histone deacetylase 6 (HDAC6), a target implicated in neurodegenerative diseases. The presence of both halogenated and alkoxy substituents appears to enhance cellular permeability, as evidenced by logP values exceeding 3.8, which correlates with improved brain penetration in mouse bioavailability studies.
Structural analysis using X-ray crystallography revealed intermolecular hydrogen bonding networks between the ethoxy group and carbonyl oxygen atoms, contributing to its crystalline stability at room temperature. This property is advantageous for formulation development, as demonstrated by its consistent performance in sustained-release matrix tablets tested under ICH stability guidelines.
The compound's unique electronic properties have also been leveraged in supramolecular chemistry. A 2023 Nature Communications study described its use as a building block for self-assembling nanostructures through π-stacking interactions between the substituted phenyl rings. These nano-carriers exhibited targeted delivery capabilities when functionalized with folate conjugates, achieving 78% tumor accumulation efficiency in xenograft models without observable systemic toxicity.
In medicinal chemistry optimization campaigns, structure-activity relationship (SAR) studies have identified the bromine atom at position 5 as critical for maintaining HDAC6 selectivity over other isoforms. Computational docking simulations using AutoDock Vina further validated this finding, showing that bromine substitution enhances van der Waals interactions within the enzyme's catalytic pocket compared to iodinated analogs.
Recent toxicity evaluations conducted under OECD guidelines indicate an LD₅₀ exceeding 500 mg/kg in acute oral toxicity tests on rodents. Chronic exposure studies over 90 days demonstrated no significant organ damage at therapeutic concentrations, aligning with its potential for long-term therapeutic applications such as neuroprotection or anti-inflammatory treatments.
Ongoing research is exploring its utility as a photoactivatable probe due to chlorine-mediated singlet oxygen generation under UV irradiation. Preliminary results suggest applications in photodynamic therapy where controlled release of reactive oxygen species could target malignant cells while sparing healthy tissues through spatial activation control.
This multifunctional molecule continues to be a focal point in interdisciplinary research programs aimed at developing next-generation therapeutics. Its structural modularity allows chemists to introduce additional functional groups through strategic substitutions on either phenyl ring without compromising core pharmacokinetic profiles—a key advantage for iterative drug design processes.
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